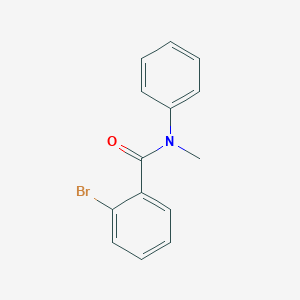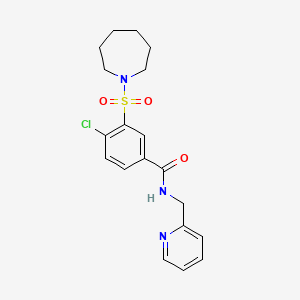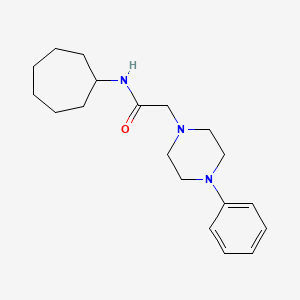![molecular formula C14H15ClFNO3 B5496997 8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496997.png)
8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives typically involves strategic functionalization of the spirocyclic framework. A related compound within this class, synthesized from commercially available reagents, demonstrates the feasibility of producing such complex structures through targeted synthetic pathways involving tetrahydropyran derivatives and halogenated reagents for the introduction of the spirocyclic and benzoyl functionalities (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The crystal and molecular structure of closely related 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been extensively studied. X-ray diffraction studies reveal that these compounds can crystallize in various space groups with specific molecular conformations influenced by intramolecular interactions, such as hydrogen bonds (Manjunath et al., 2011). The structure of these compounds often features significant interactions that stabilize the molecular conformation, highlighting the importance of the spirocyclic core and substituents in determining the overall molecular geometry.
Chemical Reactions and Properties
Spirocyclic compounds like this compound are susceptible to various chemical reactions, including acylation, due to the presence of reactive sites. The effect of base and acyl chloride on the regioselectivity of acylation for related compounds has been demonstrated, providing insights into the chemical reactivity and functional group tolerance of these molecules (Koszytkowska-Stawińska et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. For instance, the single crystal growth and characterization of a derivative demonstrated its potential for nonlinear optical applications, suggesting that physical properties can be tailored for specific uses (Kagawa et al., 1994).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interaction with other molecules, define the utility of this compound in synthesis and material science. Mass spectrometric studies provide valuable information on the stability and fragmentation patterns of these compounds, offering insights into their chemical behavior and potential for modification (Solomons, 1982).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact withGlycogen phosphorylase, liver form .
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes at the molecular level . The benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO3/c15-12-9-10(16)1-2-11(12)13(18)17-5-3-14(4-6-17)19-7-8-20-14/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUWTYCVPZZTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-furamide](/img/structure/B5496916.png)

![N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5496921.png)
![3-[(2-chlorobenzyl)thio]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496926.png)



![5-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5496954.png)
![ethyl 2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5496960.png)
![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)

![4-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5496979.png)

![3-({1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5497009.png)